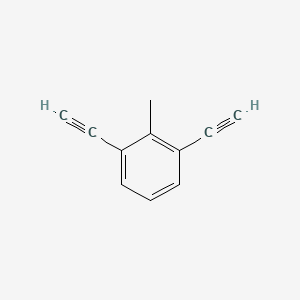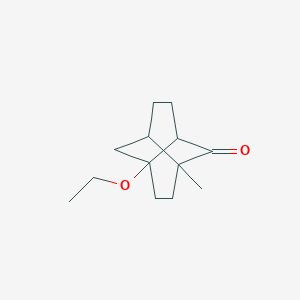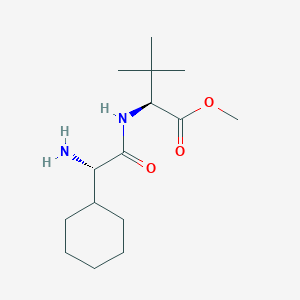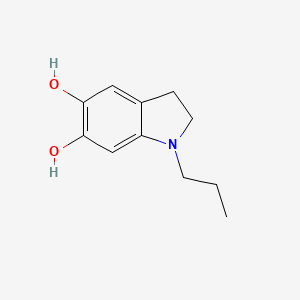
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- is a chemical compound with the molecular formula C11H15NO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole structure. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as the solvent .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in the synthesis of other biologically active molecules.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives, which may have different biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinonoid derivatives, while reduction with sodium borohydride can produce dihydroindole derivatives .
Scientific Research Applications
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. Additionally, it may bind to receptors, modulating their signaling pathways and influencing physiological responses.
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in cancer research, it may inhibit enzymes involved in cell proliferation, while in neurological studies, it may modulate neurotransmitter receptors .
Comparison with Similar Compounds
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- can be compared with other similar compounds, such as:
1H-Indole-5,6-diol, 2,3-dihydro-: This compound lacks the propyl group, which may affect its chemical properties and biological activities.
5,6-Dihydroxyindoline: This compound has similar hydroxyl groups but differs in its overall structure, leading to different reactivity and applications.
Indoline-5,6-diol:
The uniqueness of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- lies in its specific substituents and the resulting chemical and biological properties, making it valuable for targeted research and applications.
Properties
CAS No. |
373382-97-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-propyl-2,3-dihydroindole-5,6-diol |
InChI |
InChI=1S/C11H15NO2/c1-2-4-12-5-3-8-6-10(13)11(14)7-9(8)12/h6-7,13-14H,2-5H2,1H3 |
InChI Key |
SVCXUHURTDIETO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
![Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-](/img/structure/B14242920.png)

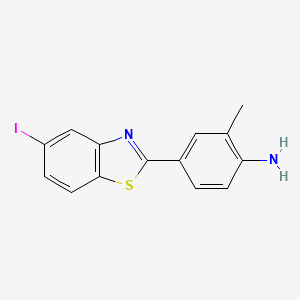
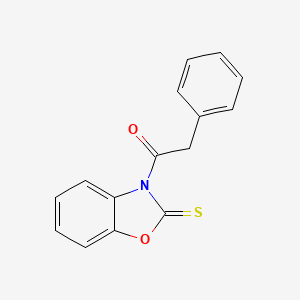


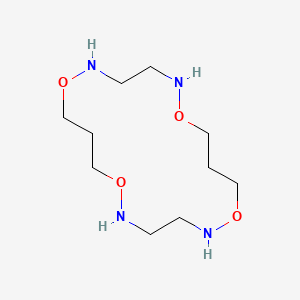
![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
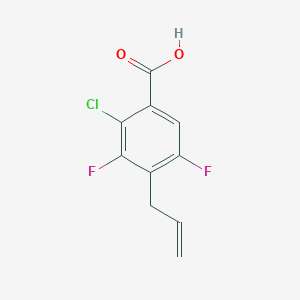
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
